

"4-(2-Aminoethylamino)pyridine hydrochloride" concentration for in vitro studies

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Compound of Interest

Compound Name: 4-(2-Aminoethylamino)pyridine hydrochloride

Cat. No.: B1287893

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Application Notes and Protocols for 4-Aminopyridine (4-AP) in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), a well-characterized potassium channel blocker, is a valuable tool in a wide range of in vitro studies. It is particularly noted for its ability to enhance neurotransmitter release and modulate neuronal excitability. While the requested compound "**4-(2-Aminoethylamino)pyridine hydrochloride**" lacks extensive published research, 4-Aminopyridine serves as a structurally related and extensively studied alternative. These application notes provide a comprehensive overview of the effective concentrations and detailed protocols for the use of 4-AP in various in vitro models, drawing from established scientific literature.

4-AP primarily acts by blocking voltage-gated potassium (K_v) channels, which leads to a prolongation of the action potential duration. This, in turn, increases calcium influx through voltage-gated calcium channels at the presynaptic terminal, thereby enhancing the release of neurotransmitters. This mechanism of action makes 4-AP a potent modulator of synaptic transmission and neuronal network activity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation: Effective Concentrations of 4-Aminopyridine in In Vitro Studies

The following table summarizes the effective concentrations of 4-Aminopyridine used in various in vitro models and the observed effects. This information is critical for designing experiments and interpreting results.

In Vitro Model	*Cell Type/Tissue	Concentration Range	Observed Effects	Reference(s)
Electrophysiology	Rat Neostriatal Neurons (in slice)	High μ M range	Depolarization of cell membrane, increased input resistance, enhancement of postsynaptic potentials.	[4]
Seizure Model	Acute Hippocampal Slices	100 μ M	Induction of seizure-like events (SLEs).	[5][6]
Demyelinated Axons	Guinea Pig Spinal Cord Slices	0.5 - 100 μ M	Increased amplitude of compound action potential in injured axons.	[7][8]
Neuroprotection/Toxicity	Primary Hippocampal Neurons	0.25 μ M - 2 mM	Modulation of KChIP1 and Kv4.3 channel expression, cell death at concentrations \geq 1 mM after 24h.	[9]
CYP450 Inhibition	Human Liver Microsomes	0.03 - 30 μ M	No significant direct inhibition of major CYP450 enzymes (except minor inhibition of CYP2E1 at 30 μ M).	[10][11]
CYP450 Induction	Primary Human Hepatocytes	0.025 - 25 μ M	Little to no induction of	[10][11]

			major CYP450 enzymes.	
Ion Channel Profiling	CHO cells expressing hKv1.1/1.2	IC50: 3.6 μ M (Kv1.1), 3.7 μ M (Kv1.2)	Inhibition of specific potassium channel subtypes.	[12]
Ion Channel Profiling	Rat Cerebellar Granule Cells	1 - 5 mM	Inhibition of both transient outward K ⁺ current and inward Na ⁺ current.	[13]
Ion Uptake	3T3 Fibroblasts, E. coli	0.2 mM (Fibroblasts), 0.5 - 1 mM (E. coli)	Enhancement of Ag ⁺ uptake.	[14]
Exocytosis	Primary Neurons, Isolated Nerve Terminals	50 - 100 μ M	Stimulation of glutamate release in the absence of external Ca ²⁺ .	[15]

Experimental Protocols

Protocol 1: Induction of Seizure-Like Events in Acute Hippocampal Slices

This protocol describes the use of 4-AP to induce epileptiform activity in *in vitro* brain slice preparations, a common model for studying epilepsy.[5][6]

Materials:

- 4-Aminopyridine (Stock solution: 10 mM in distilled water, store at -20°C)
- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

- Carbogen gas (95% O₂ / 5% CO₂)
- Brain slice chamber
- Electrophysiology recording setup (e.g., for field potential recordings)
- Hippocampal slices (300-400 μ m thick) from rodents.

Procedure:

- Prepare fresh aCSF and continuously bubble with carbogen gas for at least 30 minutes before use to ensure a pH of 7.4.
- Maintain the temperature of the aCSF in the recording chamber at 32-34°C.
- Place the prepared hippocampal slice in the recording chamber and allow it to equilibrate for at least 1 hour, with continuous perfusion of oxygenated aCSF.
- To induce seizure-like events (SLEs), switch the perfusion to aCSF containing 100 μ M 4-Aminopyridine.[\[5\]](#)[\[6\]](#)
- Begin recording electrophysiological activity (e.g., field excitatory postsynaptic potentials, fEPSPs) from the desired hippocampal subfield (e.g., CA1 or CA3).
- SLEs are typically characterized by a sudden, large-amplitude, long-lasting depolarization with superimposed population spikes. These events should appear within 15-30 minutes of 4-AP application.
- For drug testing, after establishing a stable baseline of SLEs, co-perfuse the slice with 4-AP and the test compound.

Expected Results:

Application of 100 μ M 4-AP should reliably induce spontaneous, recurrent seizure-like events in the hippocampal slice, providing a stable baseline for testing the efficacy of anti-epileptic compounds.

Protocol 2: Assessment of Neurotransmitter Release from Cultured Neurons

This protocol outlines a method to measure the effect of 4-AP on neurotransmitter release, for example, glutamate, from primary neuronal cultures.

Materials:

- 4-Aminopyridine (Stock solution: 10 mM in distilled water, store at -20°C)
- Primary neuronal culture (e.g., hippocampal or cortical neurons)
- HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4.
- Calcium-free HBS (replace CaCl₂ with 1 mM EGTA)
- Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)
- 96-well plate reader.

Procedure:

- Culture primary neurons to the desired density in appropriate culture plates (e.g., 24- or 96-well plates).
- Gently wash the cells twice with pre-warmed HBS.
- Replace the medium with HBS containing the desired concentration of 4-Aminopyridine (e.g., 50-100 µM). To investigate calcium-independent release, use calcium-free HBS.[\[15\]](#)
- Incubate the cells for a specified time (e.g., 10-30 minutes) at 37°C.
- Collect the supernatant (extracellular medium) for neurotransmitter analysis.
- Quantify the amount of glutamate in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

- Normalize the glutamate release to the total protein content or cell number in each well.

Expected Results:

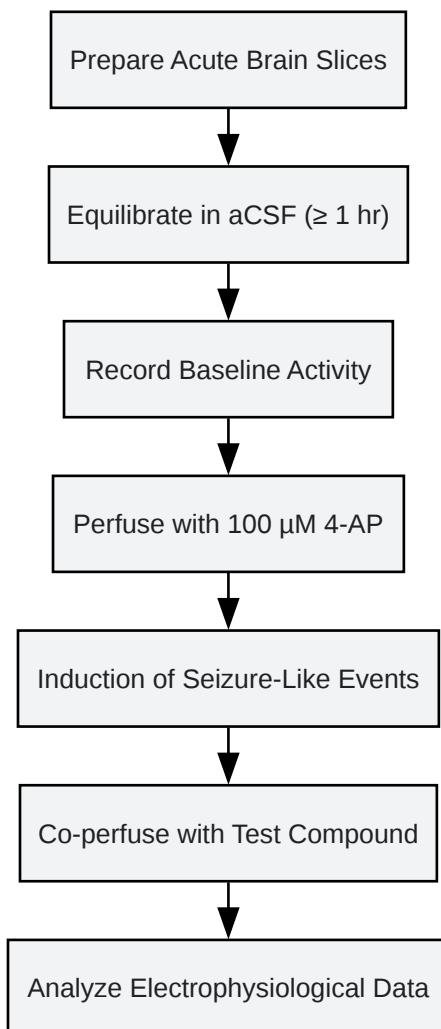
4-Aminopyridine is expected to increase the release of glutamate from the cultured neurons. By comparing release in the presence and absence of extracellular calcium, the contribution of calcium-dependent and -independent mechanisms can be elucidated.

Mandatory Visualizations

Signaling Pathway of 4-Aminopyridine Action

Caption: Mechanism of 4-Aminopyridine in enhancing neurotransmitter release.

Experimental Workflow for In Vitro Seizure Model



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Caption: Workflow for studying anti-epileptic compounds using the 4-AP seizure model.

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